N-(2-ethoxybenzyl)propan-1-amine

Description

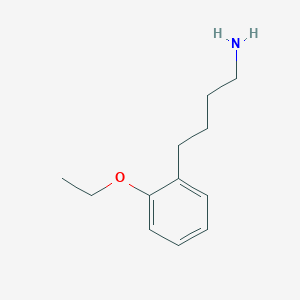

N-(2-Ethoxybenzyl)propan-1-amine is a tertiary amine characterized by a propan-1-amine backbone substituted with a 2-ethoxybenzyl group at the nitrogen atom. The ethoxy group (-OCH₂CH₃) at the ortho position of the benzyl ring distinguishes it from related compounds.

Properties

IUPAC Name |

4-(2-ethoxyphenyl)butan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-2-14-12-9-4-3-7-11(12)8-5-6-10-13/h3-4,7,9H,2,5-6,8,10,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLUKCHUQVQACPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1CCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10640532 | |

| Record name | 4-(2-Ethoxyphenyl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869942-63-2 | |

| Record name | 4-(2-Ethoxyphenyl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Nucleophilic Substitution: One common method for synthesizing primary amines, including N-(2-ethoxybenzyl)propan-1-amine, is through the nucleophilic substitution of haloalkanes.

Reduction of Nitriles and Amides: Another method involves the reduction of nitriles and amides using reducing agents such as lithium aluminum hydride (LiAlH4).

Industrial Production Methods: Industrial production of N-(2-ethoxybenzyl)propan-1-amine typically involves large-scale nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The use of solid catalysts and high-pressure reactors is common in industrial settings to optimize the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(2-ethoxybenzyl)propan-1-amine can undergo oxidation reactions, typically resulting in the formation of corresponding oxides or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can participate in substitution reactions, where the ethoxybenzyl group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.

Catalysts: Catalysts such as palladium on carbon (Pd/C) are often used to facilitate hydrogenation reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces amines .

Scientific Research Applications

Chemistry: N-(2-ethoxybenzyl)propan-1-amine is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new chemical entities .

Biology and Medicine: In biological and medical research, this compound has been studied for its potential therapeutic applications. It is being explored for its role in drug development, particularly in the synthesis of enantiopure amines, which are important in pharmaceutical formulations .

Industry: Industrially, N-(2-ethoxybenzyl)propan-1-amine is used in the production of specialty chemicals and as a precursor in the synthesis of various functional materials.

Mechanism of Action

The mechanism of action of N-(2-ethoxybenzyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituents on the benzyl ring or the amine chain. Below is a comparative analysis:

Notes:

Purity Considerations :

- Compounds with complex substituents (e.g., morpholinopropylamino groups) exhibit lower purity (36–47%) due to challenging chromatographic separation .

- Simplified analogs (e.g., N-(2-methoxybenzyl)propan-1-amine) achieve >95% purity via commercial processes .

Biological Activity

N-(2-ethoxybenzyl)propan-1-amine, with the chemical formula C₁₂H₁₉NO, is an organic compound characterized by a propan-1-amine backbone and a 2-ethoxybenzyl substituent. This structure imparts significant biological activity, particularly in the fields of neuropharmacology and oncology. This article explores the compound's biological activities, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

N-(2-ethoxybenzyl)propan-1-amine features a primary amine functional group, which contributes to its reactivity. The ethoxybenzyl moiety enhances lipophilicity, facilitating its ability to cross biological membranes. Various synthetic routes have been developed for its preparation, allowing for the generation of derivatives with tailored biological activities.

1. Neuropharmacological Effects

Research indicates that N-(2-ethoxybenzyl)propan-1-amine derivatives exhibit promising effects against neurodegenerative disorders such as Parkinson’s disease and Alzheimer’s disease. These compounds are structurally related to monoamine oxidase inhibitors (MAOIs), demonstrating neuroprotective properties by:

- Reducing oxidative stress

- Stabilizing mitochondrial membranes

- Preventing apoptosis in neuronal cells

In Vitro Studies : Evaluations using neuronal cell lines show significant protective effects against oxidative damage.

Animal Models : Studies conducted on mice have demonstrated behavioral improvements and histological preservation in models of neurodegeneration, indicating potential efficacy in preventing disease progression.

2. Anti-Cancer Activity

N-(2-ethoxybenzyl)propan-1-amine has also been investigated for its anti-cancer properties. It has shown inhibitory effects on several cancer-related enzymes:

- Lysine-Specific Demethylase-1 (LSD-1) : Inhibition enhances the efficacy of chemotherapeutic agents.

- Proline-5-Carboxylate Reductase-1 (PYCR1) : Targeting this enzyme may hinder cancer cell proliferation.

Cell Culture Studies : Treatment of various cancer cell lines has resulted in notable growth inhibition and induction of cellular senescence.

In Vivo Studies : Xenograft models have been utilized to assess the compound's impact on tumor growth and metastasis, revealing promising results that warrant further investigation.

The biological activity of N-(2-ethoxybenzyl)propan-1-amine is primarily attributed to its interaction with specific molecular targets:

- Receptor Binding : The compound binds to neurotransmitter receptors, modulating release and uptake processes that influence mood and cognition.

- Enzyme Interaction : Its ability to inhibit key enzymes involved in cancer progression underscores its potential as a therapeutic agent.

Data Summary

| Activity | Target/Mechanism | Study Type | Findings |

|---|---|---|---|

| Neuroprotection | Oxidative stress reduction | In Vitro | Significant protection in neuronal cultures |

| Neurodegeneration Prevention | Mitochondrial stabilization | Animal Models | Behavioral improvements in mice |

| Cancer Growth Inhibition | LSD-1 and PYCR1 inhibition | Cell Culture | Induced senescence in cancer cell lines |

| Tumor Metastasis Suppression | Xenograft models | In Vivo | Reduced tumor growth |

Case Studies

Several studies have highlighted the therapeutic potential of N-(2-ethoxybenzyl)propan-1-amine derivatives:

-

Neuroprotective Effects in Alzheimer's Disease Models :

- A study demonstrated that derivatives significantly reduced amyloid-beta toxicity in neuronal cultures, suggesting a mechanism for cognitive protection.

-

Combination Therapy in Cancer Treatment :

- Research indicated that when used alongside traditional chemotherapeutics, N-(2-ethoxybenzyl)propan-1-amine enhanced overall treatment efficacy while reducing side effects associated with high doses of standard drugs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.